Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with a nitro group at the 6-position and a methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrrolo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The nitro group is then introduced via nitration reactions, and the methyl ester group is added through esterification reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrrolopyridine compounds .
Scientific Research Applications
Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies investigating the inhibition of specific enzymes and receptors, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism by which Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the pyrrolo[3,2-b]pyridine core can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
- 6-Methyl-2-pyridinol
Uniqueness
Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to the presence of both a nitro group and a methyl ester group, which confer distinct electronic and steric properties. These features make it particularly suitable for specific applications in medicinal chemistry and materials science, where such properties are advantageous .
Properties
IUPAC Name |
methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)8-3-6-7(11-8)2-5(4-10-6)12(14)15/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYAFXWRCBCFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669927 |
Source
|
Record name | Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083196-32-0 |
Source
|
Record name | Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.